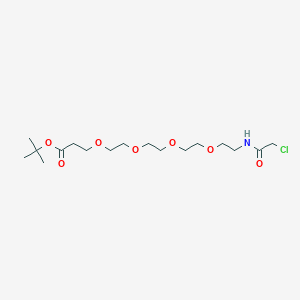

Chloroacetamido-PEG4-t-Butylester

Übersicht

Beschreibung

Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG) linker that contains a chloroacetamide and a t-butyl ester functional group. The chlorine atom in the chloroacetamide is a good leaving group, making it suitable for substitution reactions. The t-butyl ester is an acid-labile protecting group, which can be removed under acidic conditions to reveal a carboxylic acid group. This compound is known for its hydrophilic PEG chain, which increases the water solubility of compounds in aqueous media .

Wissenschaftliche Forschungsanwendungen

Chloroacetamido-PEG4-t-Butyl Ester is widely used in scientific research due to its versatility and functional properties. Some of its applications include:

Drug Delivery: The PEG chain enhances the solubility and stability of drug molecules, making it a valuable component in drug delivery systems

Bioconjugation: The chloroacetamide group allows for the conjugation of biomolecules such as proteins and peptides, facilitating the development of targeted therapies

Polymer Chemistry: The compound is used in the synthesis of PEGylated polymers, which have applications in various fields including medicine and materials science

Wirkmechanismus

Target of Action

Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system when a PROTAC molecule brings them into proximity with an E3 ligase .

Mode of Action

The compound contains a chloroacetamide and a t-butyl ester . The chlorine atom in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid-labile protecting group . Upon removal, the carboxylic acid can be further reacted .

Biochemical Pathways

The exact biochemical pathways affected by Chloroacetamido-PEG4-t-Butyl Ester depend on the specific proteins targeted by the PROTAC molecule it is part of . By bringing target proteins into proximity with E3 ligases, it can lead to the ubiquitination and subsequent degradation of those proteins .

Pharmacokinetics

The pharmacokinetics of Chloroacetamido-PEG4-t-Butyl Ester would depend on the specific PROTAC molecule it is part of. The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Chloroacetamido-PEG4-t-Butyl Ester is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the function of those proteins, potentially altering cellular processes in which they are involved.

Action Environment

The action of Chloroacetamido-PEG4-t-Butyl Ester can be influenced by various environmental factors. For instance, the pH of the environment could affect the rate at which the t-butyl protecting group is removed . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to form PROTAC molecules and target specific proteins .

Biochemische Analyse

Biochemical Properties

Chloroacetamido-PEG4-t-Butyl Ester is known for its ability to undergo substitution reactions . The chlorine in the compound is a good leaving group, and the t-butyl group is an acid labile protecting group . Upon removal, the carboxylic acid can be further reacted .

Cellular Effects

The hydrophilic PEG chain in Chloroacetamido-PEG4-t-Butyl Ester increases the water solubility of compounds in aqueous media . This property makes it useful in drug delivery systems .

Molecular Mechanism

The molecular mechanism of Chloroacetamido-PEG4-t-Butyl Ester involves its ability to undergo substitution reactions . The chlorine is a good leaving group, and the t-butyl group is an acid labile protecting group . Upon removal, the carboxylic acid can be further reacted .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetamido-PEG4-t-Butyl Ester typically involves the reaction of chloroacetic acid with a PEG4-t-butyl ester derivative. The reaction is carried out under basic conditions to facilitate the formation of the chloroacetamide linkage. The t-butyl ester group is introduced to protect the carboxylic acid during the reaction and can be removed later under acidic conditions .

Industrial Production Methods: In industrial settings, the production of Chloroacetamido-PEG4-t-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Types of Reactions:

Substitution Reactions: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles such as amines or thiols, forming new amide or thioether linkages

Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to reveal the carboxylic acid group, which can then participate in further reactions such as amide coupling

Common Reagents and Conditions:

Nucleophiles: Amines, thiols

Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the t-butyl ester group

Major Products:

Amides: Formed by the reaction of the chloroacetamide group with amines

Thioethers: Formed by the reaction of the chloroacetamide group with thiols

Carboxylic Acids: Formed by the deprotection of the t-butyl ester group

Vergleich Mit ähnlichen Verbindungen

Chloroacetamido-PEG4-t-Butyl Ester can be compared with other PEG linkers that contain different functional groups. Some similar compounds include:

Bromoacetamido-PEG4-t-Butyl Ester: Contains a bromoacetamide group instead of a chloroacetamide group. .

Iodoacetamido-PEG4-t-Butyl Ester: Contains an iodoacetamide group. .

The uniqueness of Chloroacetamido-PEG4-t-Butyl Ester lies in its balance of reactivity and stability, making it a versatile compound for various applications in research and industry .

Biologische Aktivität

Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique chemical properties and biological activities. This compound combines a chloroacetamide functional group with a t-butyl ester, enhancing its utility in drug delivery systems and bioconjugation applications. This article delves into the biological activity of Chloroacetamido-PEG4-t-Butyl Ester, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 397.9 g/mol

- CAS Number : 1365655-90-8

- Purity : Typically ≥95%

- Storage Conditions : -20 °C

The structure of Chloroacetamido-PEG4-t-Butyl Ester includes a hydrophilic PEG chain that enhances solubility in aqueous environments, making it suitable for various biological applications. The chloroacetamide group acts as a good leaving group, enabling substitution reactions, while the t-butyl ester serves as an acid-labile protecting group that can be removed under specific conditions to yield carboxylic acids for further reactions .

1. Drug Delivery Applications

Chloroacetamido-PEG4-t-Butyl Ester is primarily utilized in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. The hydrophilic nature of PEG allows for enhanced circulation time in the bloodstream, reducing renal clearance and increasing bioavailability.

Table 1: Comparison of Drug Delivery Systems Using PEG Derivatives

| Compound | Solubility Improvement | Bioavailability Enhancement | Targeting Capability |

|---|---|---|---|

| Chloroacetamido-PEG4-t-Butyl Ester | High | Significant | Moderate |

| PEGylated Liposomal Formulations | Very High | Substantial | High |

| PEG-conjugated Antibodies | Moderate | High | Very High |

Studies have shown that conjugating drugs with Chloroacetamido-PEG4-t-Butyl Ester can lead to improved therapeutic outcomes in various models of disease, including cancer and inflammatory disorders .

2. Bioconjugation Techniques

The compound is also used in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to biomolecules. The chloroacetamide group allows for efficient coupling with amines or other nucleophiles, making it a versatile linker in the development of antibody-drug conjugates (ADCs).

Case Study: ADC Development

A study demonstrated the successful synthesis of an ADC using Chloroacetamido-PEG4-t-Butyl Ester as a linker. The resulting conjugate exhibited targeted cytotoxicity against folate-receptor-positive cancer cells, highlighting the potential of this compound in targeted therapy .

Research Findings

Recent research has focused on optimizing the use of Chloroacetamido-PEG4-t-Butyl Ester in various therapeutic contexts:

- Targeted Drug Delivery : Research indicates that formulations incorporating this compound can effectively target specific cell types, enhancing therapeutic efficacy while minimizing off-target effects .

- Stability Studies : Stability assessments have shown that compounds linked via Chloroacetamido-PEG4-t-Butyl Ester maintain their integrity under physiological conditions, which is crucial for clinical applications .

- In Vivo Studies : Animal model studies have illustrated improved pharmacokinetics for drugs conjugated with this PEG derivative, demonstrating prolonged circulation times and enhanced tumor accumulation compared to non-conjugated counterparts .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCADUZGDEHVWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.